molecular formula C10H13ClN2O2 B2828871 Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate CAS No. 1909314-16-4

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate

Cat. No.: B2828871
CAS No.: 1909314-16-4
M. Wt: 228.68
InChI Key: KVANHJOPDORPIB-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate typically involves the reaction of 6-chloro-2-methylpyrimidine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methylpyrimidin-4-yl)propanoate
  • Ethyl 3-(6-chloro-4-pyrimidinyl)propanoate
  • Ethyl 3-(6-chloro-2-pyrimidinyl)propanoate

Uniqueness

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate is unique due to the presence of both a chloro and a methyl group on the pyrimidine ring, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-3-15-10(14)5-4-8-6-9(11)13-7(2)12-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVANHJOPDORPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=NC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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